2alpha-Methyl-11-oxoprogesterone
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Overview
Description
2alpha-Methylpregn-4-ene-3,11,20-trione is a corticosteroid hormone.
Scientific Research Applications
1. Role in Bovine Luteal Cells
2alpha-Methyl-11-oxoprogesterone plays a significant role in the secretory function of bovine luteal cells, influencing the production of steroids and prostaglandins. It interacts with prostaglandin F(2alpha) and nitric oxide, impacting the production of progesterone and testosterone in these cells (Korzekwa et al., 2004).
2. Impact on Endometrial Carcinoma
The compound is associated with the regulation of hypoxia-inducible factors in endometrial carcinoma, indicating its potential role in the activation of angiogenic pathways and its relation to patient prognosis (Sivridis et al., 2002).
3. Effects on Ovarian Oxytocin Secretion
Research shows that this compound influences ovarian oxytocin secretion in cattle, suggesting its importance in reproductive processes and the sensitivity of the corpus luteum to prostaglandin treatments (Skarżyński et al., 1997).
4. Interaction with Nitric Oxide in Corpus Luteum Regression
The compound is involved in the interaction between prostaglandin F(2alpha) and nitric oxide, which plays a crucial role in the regression of the corpus luteum in rats. This suggests its broader relevance in reproductive biology (Motta et al., 1999).
5. Role in Steroid Hormone Binding
This compound is involved in the binding of progesterone to nerve cell membranes in the brain, highlighting its potential role in neuroendocrine interactions (Ke & Ramirez, 1990).
6. Methylation and Inactivation in Prostate Cancer
The compound is implicated in the methylation and inactivation of steroid receptors in prostate cancer, suggesting its significance in the regulation of hormone-dependent cancers (Sasaki et al., 2002).
Properties
CAS No. |
2701-48-6 |
---|---|
Molecular Formula |
C22H30O3 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
(2R,8S,9S,10R,13S,14S,17S)-17-acetyl-2,10,13-trimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C22H30O3/c1-12-10-21(3)14(9-18(12)24)5-6-15-17-8-7-16(13(2)23)22(17,4)11-19(25)20(15)21/h9,12,15-17,20H,5-8,10-11H2,1-4H3/t12-,15+,16-,17+,20-,21+,22-/m1/s1 |
InChI Key |
INESPPDNHLGBPH-PWJGREASSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@]2([C@@H]3[C@@H](CCC2=CC1=O)[C@@H]4CC[C@@H]([C@]4(CC3=O)C)C(=O)C)C |
SMILES |
CC1CC2(C3C(CCC2=CC1=O)C4CCC(C4(CC3=O)C)C(=O)C)C |
Canonical SMILES |
CC1CC2(C3C(CCC2=CC1=O)C4CCC(C4(CC3=O)C)C(=O)C)C |
2701-48-6 | |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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